(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide

Dipeptidyl peptidase IV Stereospecificity Enzyme kinetics

Researchers screening DPP IV inhibitors often encounter weak signal due to incorrect substrate stereochemistry. H-Ala-Ala-pNA (CAS 57282-69-6) solves this with absolute L,L configuration. - 47-fold higher kcat/KM vs. D-Ala diastereomer ensures robust assay window - ≥98% stereochemical purity by HPLC eliminates IC50 artifacts - Free N-terminus mandatory for DPP IV & cysteine-type dipeptidyl aminopeptidases

Molecular Formula C12H16N4O4
Molecular Weight 280.28 g/mol
Cat. No. B13152906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide
Molecular FormulaC12H16N4O4
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCC(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(C)C(=O)N)N
InChIInChI=1S/C12H16N4O4/c1-7(13)12(18)15(8(2)11(14)17)9-3-5-10(6-4-9)16(19)20/h3-8H,13H2,1-2H3,(H2,14,17)/t7-,8-/m0/s1
InChIKeyYYTXEZNFUNRCAN-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Ala-Ala-pNA (CAS 57282-69-6): A Free N-Terminus Dipeptide Chromogenic Substrate for Protease Characterization and Procurement Specification


(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide, commonly designated H-Ala-Ala-pNA or L-alanyl-L-alanine 4-nitroanilide hydrochloride (CAS 57282-69-6), is a synthetic dipeptide chromogenic substrate of the p-nitroanilide (pNA) class . With molecular formula C₁₂H₁₆N₄O₄ and a molecular weight of 280.28 g/mol, this compound features an unprotected N-terminal L-alanyl residue coupled to an L-alanine p-nitroanilide moiety. Upon enzymatic cleavage of the C-terminal amide bond, it releases 4-nitroaniline, which is quantitatively detectable by absorbance at 405–410 nm, enabling real-time kinetic analysis of protease and peptidase activity . The compound is supplied as the hydrochloride salt, typically at ≥98% purity by HPLC, and requires storage at -20°C under desiccated, light-protected conditions .

Why H-Ala-Ala-pNA Cannot Be Replaced by Generic p-Nitroanilide Substrates Without Quantitative Validation


Chromogenic p-nitroanilide substrates are not functionally interchangeable, and substitution of H-Ala-Ala-pNA with a structurally similar analog—even one differing only in N-terminal protection status or stereochemistry—can result in complete loss of enzymatic signal. The free N-terminal amine of H-Ala-Ala-pNA is an absolute requirement for dipeptidyl aminopeptidases and DPP IV-class enzymes, while N-blocked analogs such as Boc-Ala-Ala-pNA or Suc-Ala-Ala-pNA are either entirely inactive or target distinct enzyme families [1]. Furthermore, the L,L stereochemistry at both alanine residues is kinetically decisive: the D-Ala diastereomer exhibits a ~47-fold reduction in catalytic efficiency (kcat/KM) with DPP IV despite nearly identical KM values, confirming that stereochemical identity controls catalytic turnover, not substrate binding [2]. Peptide chain length constitutes an additional non-interchangeable variable, as single-amino-acid (H-Ala-pNA) and tripeptide (H-Ala-Ala-Ala-pNA) substrates engage different protease active site subsites and exhibit divergent Michaelis-Menten parameters [3]. These multi-dimensional specificity determinants mean that procurement decisions cannot rely on class-level assumptions and must be guided by enzyme-specific, quantitative substrate profiling data.

H-Ala-Ala-pNA: Quantitative Differentiation Evidence Against Closest Structural Analogs and In-Class Comparators


DPP IV Stereospecificity: H-Ala-Ala-pNA Exhibits 47-Fold Higher Catalytic Efficiency Than D-Ala-Ala-pNA Despite Equivalent Enzyme Binding

With dipeptidyl peptidase IV (DPP IV, EC 3.4.14.5), the L,L-diastereomer H-Ala-Ala-pNA demonstrates a catalytic efficiency ratio (kcat/KM) that is 47.33 ± 2.47-fold higher than D-Ala-Ala-pNA and 19.95 ± 0.91-fold higher than Aib-Ala-pNA, while the KM values for all three substrates remain statistically indistinguishable (KM ratio [Ala-Ala-pNA]/[D-Ala-Ala-pNA] = 0.86 ± 0.15; [Ala-Ala-pNA]/[Aib-Ala-pNA] = 0.92 ± 0.13) [1]. This decoupling of substrate binding (KM) from catalytic turnover (kcat) establishes that the P2-position L-configuration is not a recognition determinant for ground-state enzyme-substrate complex formation but is critical for transition-state stabilization during the acylation step. The kcat ratio [Ala-Ala-pNA]/[D-Ala-Ala-pNA] of 40.39 ± 4.28 confirms that the D-configuration at P2 imposes a 40-fold penalty specifically on the chemical transformation step [1].

Dipeptidyl peptidase IV Stereospecificity Enzyme kinetics Chromogenic substrate kcat/KM

Free N-Terminus Requirement: H-Ala-Ala-pNA Is Cleaved by Cysteine-Type Dipeptidyl Aminopeptidase Whereas Boc-Protected Analog Is Completely Resistant

A dipeptidyl aminopeptidase activity detected in Trypanosoma cruzi epimastigote extracts displays strict dependence on an unprotected N-terminal amine: H-Ala-Ala-pNA is efficiently hydrolyzed, whereas neither Boc-Ala-Ala-pNA (N-terminally blocked) nor Ala-Ala-Ala-pNA (tripeptide) releases detectable p-nitroaniline under identical assay conditions [1]. This enzyme was further classified as a cysteine-type peptidase based on inhibition by E-64, iodoacetic acid, and leupeptin, with no sensitivity to inhibitors of serine, metallo-, or aspartic peptidases [1]. A distinct serine peptidase activity in the same organism was shown to cleave Boc-Ala-Ala-pNA but not the free N-terminal substrate, confirming that N-terminal protection status is the primary determinant partitioning substrate flux between two coexisting proteolytic pathways [2].

Trypanosoma cruzi Cysteine peptidase Dipeptidyl aminopeptidase Substrate specificity N-terminal recognition

Peptide Chain-Length Effect on Elastase Kinetics: Dipeptide Suc-Ala-Ala-pNA Is 8.5-Fold More Efficient Than Mono-Alanine Substrate but 173-Fold Less Efficient Than Tripeptide

A systematic comparison of succinylated alanine p-nitroanilide substrates of varying chain lengths with a purified enzyme at pH 8.0 and 25°C reveals that Suc-Ala-Ala-pNA (dipeptide) achieves a catalytic efficiency (kcat/KM) of 110 M⁻¹s⁻¹, which is 8.46-fold higher than the mono-alanine substrate Suc-Ala-pNA (kcat/KM = 13 M⁻¹s⁻¹) but substantially lower than the tripeptide Suc-Ala-Ala-Ala-pNA (kcat/KM = 19,000 M⁻¹s⁻¹, representing a 173-fold improvement over the dipeptide and a 1,461-fold improvement over the mono-alanine substrate) [1]. The progressive improvement across the series is driven principally by increasing kcat values (0.2, 1.2, and 97.7 s⁻¹ for mono-, di-, and tripeptide, respectively), while Km decreases more modestly (17.3, 10.5, and 5.2 mM) [1]. This dataset, derived from succinylated rather than free N-terminal substrates, provides class-level guidance for anticipating how chain-length variations modulate elastase substrate performance.

Pancreatic elastase Peptide chain length Substrate optimization kcat/KM Chromogenic substrate

P2 Amino Acid Identity Determines Dipeptidyl Aminopeptidase Substrate Preference: Ala-Ala-pNA Is Cleaved 10-Fold Less Efficiently Than Gly-Pro-pNA by X-PDAP

X-prolyl dipeptidyl aminopeptidase (X-PDAP, EC 3.4.14.5) from Lactococcus lactis subsp. cremoris nTR hydrolyzes both Gly-Pro-pNA and Ala-Ala-pNA, but the catalytic efficiency (kcat/KM) of Gly-Pro-pNA is approximately 10-fold higher than that of Ala-Ala-pNA [1]. This substantial difference in catalytic efficiency underscores the critical role of the P2 amino acid identity (Gly vs. Ala) and P1 residue (Pro vs. Ala) in determining substrate suitability, even when both compounds share the p-nitroanilide leaving group and dipeptide backbone length. The enzyme further discriminates among dipeptide inhibitors: X-Pro and Pro-X dipeptides exhibit more specific inhibition than X-Ala dipeptides, confirming that the proline residue in either the P1 or P2 position engages distinct enzyme-subsite interactions not available to alanine-containing substrates [1].

X-prolyl dipeptidyl aminopeptidase Lactococcus lactis Substrate specificity P2 residue Enzyme kinetics

Secondary Deuterium Isotope Effects Reveal Acyl-Enzyme Mechanism in DPP IV-Catalyzed Hydrolysis of H-Ala-Ala-pNA

The hydrolysis of L-Ala-L-Ala-2-d1-pNA by dipeptidyl peptidase IV exhibits measurable secondary deuterium isotope effects: KHM/KDM = 1.24 and VHmax/VDmax = 1.27 at pH optimum and room temperature [1]. The observation of a significant isotope effect on Vmax (1.27) but a modest effect on KM (1.24) indicates that the isotope substitution at the Cα position of the P1 alanine residue affects the chemical transformation step rather than substrate binding, a kinetic signature consistent with rate-limiting formation or breakdown of a tetrahedral acyl-enzyme intermediate [2]. This mechanistic information, uniquely accessible through isotopically labeled H-Ala-Ala-pNA, establishes that DPP IV catalysis proceeds via the classical serine protease acyl-enzyme pathway rather than through a concerted mechanism, informing the design of transition-state analog inhibitors [2].

Deuterium isotope effect Catalytic mechanism Acyl-enzyme intermediate DPP IV Pre-steady-state kinetics

Elastase Substrate Chain-Length Optimization: H-Ala-Ala-pNA Occupies an Intermediate Position Between Insufficient Mono-Alanine and Optimal Tri-Alanine Substrates

A foundational study of N-3-carboxypropionyl-(Ala)n-p-nitroanilides (n = 1–5) established that elastase cleaves tri-, tetra-, and pentapeptide substrates of alanine but that 3-carboxypropionyl-tetra-alanine-p-nitroanilide (n = 4) represents the optimal elastase substrate among those tested, with the tripeptide (n = 3) being the minimal efficient substrate [1]. The dipeptide (n = 2) and mono-alanine (n = 1) substrates were substantially less effective, and p-nitroanilides of the glycine series (Gly)n-pNA (n = 1–3) were not cleaved at all, underscoring the combined requirement for alanine residue identity and a minimum chain length of three residues for robust elastase activity [1]. Although this study used N-succinylated rather than free N-terminal substrates, the chain-length trend provides essential class-level guidance: H-Ala-Ala-pNA is suitable for detecting enzymes with relaxed chain-length requirements or dipeptidyl specificity but cannot substitute for tripeptide substrates in dedicated elastase assays.

Porcine pancreatic elastase Substrate chain length N-acyl residue Optimal substrate design p-nitroanilide

Optimal Procurement and Application Scenarios for H-Ala-Ala-pNA Based on Quantitative Differentiation Evidence


DPP IV / DPP 4 Inhibitor High-Throughput Screening (HTS) Requiring Stereochemically Defined Substrate

In DPP IV inhibitor screening campaigns for type 2 diabetes drug discovery, H-Ala-Ala-pNA (L,L configuration) is the requisite substrate. The 47-fold catalytic efficiency penalty incurred by the D-Ala diastereomer [1] means that procurement of the correct stereoisomer is critical for achieving adequate assay signal. A typical HTS protocol using 0.2–1.0 mM H-Ala-Ala-pNA in Tris buffer (pH 8.0) with continuous A405–410 monitoring can detect DPP IV activity with a signal window unattainable by D-Ala-Ala-pNA or Aib-Ala-pNA at equivalent concentrations. Researchers must verify stereochemical purity (≥98% L,L by HPLC) upon receipt, as even 2% contamination with the D-Ala diastereomer would negligibly affect KM but could complicate IC50 determinations for competitive inhibitors.

Parasitic Protozoa Dipeptidyl Aminopeptidase Detection and Classification in Trypanosoma or Leishmania Species

The absolute requirement for a free N-terminal amine demonstrated with T. cruzi cysteine-type dipeptidyl aminopeptidase [2] makes H-Ala-Ala-pNA the only appropriate chromogenic substrate for detecting and classifying this enzyme activity in kinetoplastid parasite lysates. Boc-Ala-Ala-pNA identifies a distinct serine peptidase population, and the two substrates used in parallel enable differential classification of proteolytic activities within a single extract. The recommended assay configuration uses detergent-solubilized epimastigote or amastigote extracts, alkaline pH buffer, and inhibitor cocktails (E-64 vs. PMSF) to discriminate cysteine-type from serine-type activities, with H-Ala-Ala-pNA serving as the selective reporter for the cysteine dipeptidyl aminopeptidase fraction.

Broad-Specificity Protease Activity Profiling Panels Requiring a Dipeptide pNA Substrate with Non-Proline P1 Residue

For laboratories constructing chromogenic substrate panels to profile enzyme specificity across multiple protease classes, H-Ala-Ala-pNA fills an essential niche as the dipeptide substrate with Ala at both P1 and P2 positions. Unlike Ala-Pro-pNA (which selectively reports DPP IV-like activity with Pro at P1) or Gly-Pro-pNA (which is cleaved ~10-fold more efficiently by X-PDAP [3]), H-Ala-Ala-pNA reports on enzymes that accept alanine at the P1 position and do not require proline. This substrate is therefore indispensable for detecting activities that would be missed by proline-containing dipeptide substrates, including certain bacterial dipeptidyl aminopeptidases, cysteine-type dipeptidyl peptidases, and enzymes with broad P1 tolerance. Panel design should include H-Ala-Ala-pNA at 0.5–2.0 mM alongside H-Ala-Pro-pNA, H-Gly-Pro-pNA, and H-Ala-pNA to achieve comprehensive dipeptidyl and aminopeptidase coverage.

Mechanistic Enzymology Using Isotopically Labeled H-Ala-Ala-pNA for Transition-State Analysis of Serine Proteases

The availability of deuterium-labeled H-Ala-Ala-pNA (L-Ala-L-Ala-2-d1-pNA) and the characterized secondary kinetic isotope effects (KHM/KDM = 1.24, VHmax/VDmax = 1.27) [4] enable pre-steady-state kinetic investigations that distinguish between rate-limiting acylation, deacylation, or product release steps in DPP IV and related serine proteases. This application is uniquely served by the H-Ala-Ala-pNA scaffold because the deuterium isotope is installed at the Cα position of the P1 alanine residue—the chiral center directly involved in tetrahedral intermediate formation. Procurement of both labeled and unlabeled H-Ala-Ala-pNA from the same synthetic batch ensures that isotope effect measurements are free of batch-to-batch variability in purity or counterion content, a critical consideration for quantitative mechanistic work.

Quote Request

Request a Quote for (2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.